molecular formula C32H29NO5 B1390462 Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine CAS No. 1354485-25-8

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Cat. No.: B1390462
CAS No.: 1354485-25-8
M. Wt: 507.6 g/mol
InChI Key: PWRIYHZWFNFNDD-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a derivative of the amino acid tyrosine, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis, a technique widely employed in the field of proteomics. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation .

Biochemical Analysis

Biochemical Properties

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound is used as a building block in peptide synthesis, where it is incorporated into peptide chains through solid-phase synthesis techniques . The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further modifications or interactions with other biomolecules .

Cellular Effects

This compound influences various cellular processes by being incorporated into synthetic peptides that can modulate cell function. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound can be designed to inhibit or activate specific signaling pathways, leading to changes in cellular behavior . Additionally, these peptides can be used to study the effects of tyrosine phosphorylation on cellular processes, providing insights into the regulation of cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into synthetic peptides, which can then interact with various biomolecules. The Fmoc group protects the amino group of tyrosine during peptide synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group is removed, allowing the free amino group to participate in interactions with other biomolecules . These interactions can include binding to enzymes, proteins, or other molecules, leading to changes in their activity or function . For example, peptides containing this compound can inhibit or activate enzymes, modulate protein-protein interactions, or alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the stability and degradation of the compound, as well as its long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more pronounced effects . Threshold effects may be observed, where a certain dosage is required to achieve a specific effect. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and tyrosine metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, peptides containing this compound can be used to study the effects of tyrosine phosphorylation on metabolic processes, providing insights into the regulation of metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported into cells through specific transporters, where it can then be incorporated into synthetic peptides . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, peptides containing this compound can be targeted to the nucleus, mitochondria, or other organelles, influencing gene expression, energy production, or other cellular functions . The subcellular localization of the compound can also affect its activity and function, providing insights into the regulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved through the reaction of tyrosine with Fmoc chloride in the presence of a base such as pyridine. The O-benzyl group is introduced to protect the hydroxyl group of tyrosine, and the Nalpha-methyl group is added to enhance the stability and solubility of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products, ensuring the efficient production of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of protective groups and stereochemistry, which enhances its stability and solubility. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIYHZWFNFNDD-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Reactant of Route 2
Reactant of Route 2
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Reactant of Route 3
Reactant of Route 3
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Reactant of Route 4
Reactant of Route 4
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Reactant of Route 5
Reactant of Route 5
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Reactant of Route 6
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.